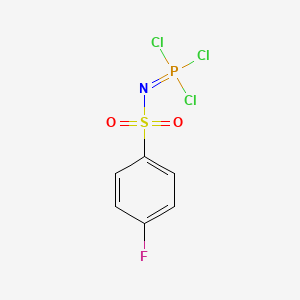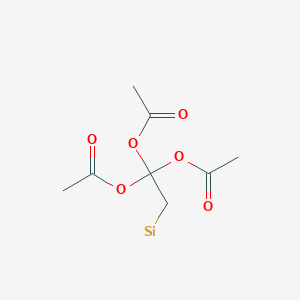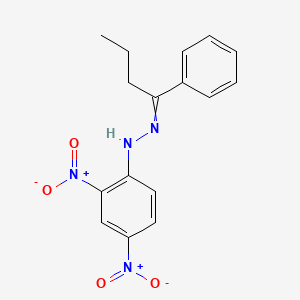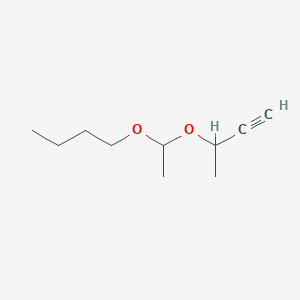![molecular formula C11H7N3 B14754064 Pyrido[2,3-b]quinoxaline CAS No. 261-63-2](/img/structure/B14754064.png)
Pyrido[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a quinoxaline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrido[2,3-b]quinoxaline derivatives are typically synthesized through condensation reactions involving aromatic 1,2-diamino and 1,2-diketone compounds. One common method involves the use of bromo-substituted quinoxalines and pyrido[2,3-b]pyrazines as intermediates, which are then modified through Suzuki–Miyaura coupling reactions. This process employs palladium catalysts such as Pd(dppf)Cl2 in tetrahydrofuran (THF) with potassium carbonate as a base at reflux temperature .
Industrial Production Methods: Industrial production of this compound derivatives often involves large-scale condensation reactions followed by cross-coupling modifications. The use of transition-metal-catalyzed reactions, particularly those involving palladium, is prevalent due to their efficiency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrido[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often using reducing agents like sodium borohydride.
Substitution: Common substitution reactions include halogenation, where halogens are introduced into the compound, and nucleophilic substitutions where nucleophiles replace existing groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation often uses reagents like bromine or chlorine, while nucleophilic substitutions may use reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield bromo- or chloro-substituted derivatives, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
Pyrido[2,3-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in various organic reactions.
Mécanisme D'action
The mechanism of action of pyrido[2,3-b]quinoxaline involves its interaction with various molecular targets and pathways. For instance, certain derivatives act as kinase inhibitors by binding to the catalytic domain of kinases, thereby inhibiting their activity. This interaction can lead to the downregulation of pathways involved in cell proliferation and survival, making these compounds effective in controlling tumor growth .
Comparaison Avec Des Composés Similaires
Quinoxalines: Known for their anticancer and antimicrobial properties.
Pyrido[2,3-b]pyrazines: Used in the synthesis of various pharmaceutical compounds and organic materials.
Propriétés
Numéro CAS |
261-63-2 |
|---|---|
Formule moléculaire |
C11H7N3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
pyrido[3,2-b]quinoxaline |
InChI |
InChI=1S/C11H7N3/c1-2-5-9-8(4-1)13-10-6-3-7-12-11(10)14-9/h1-7H |
Clé InChI |
KGJRPYISHAZCMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C=CC=NC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






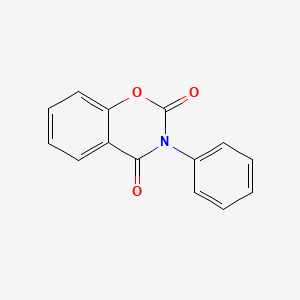

![2-amino-4-[2,4-dichloro-6-[2-(4-fluoro-3,4-dihydropyrazol-2-yl)ethoxy]phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B14754017.png)

